molecular formula C8H8N2O2 B6164307 6-cyclopropylpyridazine-3-carboxylic acid CAS No. 2444578-01-0

6-cyclopropylpyridazine-3-carboxylic acid

Cat. No.: B6164307
CAS No.: 2444578-01-0
M. Wt: 164.16 g/mol
InChI Key: BNJYZDKEZYKHLN-UHFFFAOYSA-N
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Description

6-cyclopropylpyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a cyclopropyl group at the 6-position and a carboxylic acid group at the 3-position. Pyridazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropylpyridazine-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropyl hydrazine with a suitable dicarbonyl compound can lead to the formation of the pyridazine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

6-cyclopropylpyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

6-cyclopropylpyridazine-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-cyclopropylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various physiological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives such as pyridazinone and pyridazine-3-carboxylic acid. These compounds share the pyridazine core structure but differ in their substituents and functional groups .

Uniqueness

6-cyclopropylpyridazine-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets and improve its pharmacological properties compared to other pyridazine derivatives .

Properties

CAS No.

2444578-01-0

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

6-cyclopropylpyridazine-3-carboxylic acid

InChI

InChI=1S/C8H8N2O2/c11-8(12)7-4-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2,(H,11,12)

InChI Key

BNJYZDKEZYKHLN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(C=C2)C(=O)O

Purity

95

Origin of Product

United States

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